molecular formula C44H38N4O12S2 B613753 (Fmoc-Cys-OSu)2 CAS No. 112514-60-0

(Fmoc-Cys-OSu)2

Cat. No.: B613753
CAS No.: 112514-60-0
M. Wt: 878.94
InChI Key:
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Description

The compound (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2, commonly referred to as (Fmoc-Cys-OSu)2, is a derivative of cysteine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its ability to protect the sulfhydryl group of cysteine, preventing unwanted side reactions during peptide chain elongation.

Mechanism of Action

Target of Action

The primary target of (Fmoc-Cys-OSu)2 is the α-amino group of amino acids in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound affects the peptide synthesis pathway . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chemical stability . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . Ring opening and rearrangement of fmoc-osu, which is used for fmoc introduction, results in the formation of β-alanyl impurities .

Result of Action

The result of the action of this compound is the synthesis of peptides . Insertion of Cys residues into a sequence allows selective deprotection of the thiol group on the solid phase, enabling either modification of Cys residues or on-resin disulfide bridge formation . The presence of β-alanyl impurities leads to insertion of additional β-alanine residue or β-alanine instead of the target amino acid into the peptide .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature . Subsequent native chemical ligation reactions can be performed in the presence of piperidine in the same solution at pH 7 .

Biochemical Analysis

Biochemical Properties

(Fmoc-Cys-OSu)2 interacts with various biomolecules in biochemical reactions. It is used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . This compound plays a crucial role in the formation of methylsulphinylalkyl glucosinolates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely determined by its role in peptide synthesis. The Fmoc group’s removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin , which influences cell function.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a protecting group in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . It is rapidly removed by base , allowing for further reactions in the peptide synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time are related to its stability and degradation. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with various enzymes in this process, particularly those involved in the introduction and removal of the Fmoc group .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cytosol, given that Fmoc GS-OX1, a related compound, has been identified as a cytosolic protein

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide . This reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and iodine are often used to oxidize the sulfhydryl group to form disulfide bonds.

    Reducing Agents: Dithiothreitol and tris(2-carboxyethyl)phosphine are used to reduce disulfide bonds back to sulfhydryl groups.

Major Products Formed

The major products formed from these reactions include:

    Peptides with Amide Bonds: Formed through substitution reactions with amines.

    Disulfide-Bonded Peptides: Formed through the oxidation of the sulfhydryl group.

Scientific Research Applications

(9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 lies in its dual functionality, combining the protective properties of the 9-fluorenylmethyloxycarbonyl group with the reactivity of the N-hydroxysuccinimide ester. This makes it a versatile and efficient reagent for peptide synthesis, particularly in the formation of complex peptides with multiple disulfide bonds.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRWVOZABQSEGS-ZPGRZCPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38N4O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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